![molecular formula C16H15F3N2O3S B4763731 4-[methyl(methylsulfonyl)amino]-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B4763731.png)
4-[methyl(methylsulfonyl)amino]-N-[4-(trifluoromethyl)phenyl]benzamide
Overview
Description
4-[Methyl(methylsulfonyl)amino]-N-[4-(trifluoromethyl)phenyl]benzamide, commonly known as MMB or MMB-Chminaca, is a synthetic cannabinoid that has gained popularity in the research community due to its potential applications in studying the endocannabinoid system. This compound was first synthesized in 2014 and has since been used in various scientific studies to investigate the effects of synthetic cannabinoids on the human body.
Mechanism of Action
The mechanism of action of MMB involves its binding to CB1 and CB2 receptors, which are located throughout the body and play a key role in regulating various physiological processes. When MMB binds to these receptors, it can activate them, leading to a range of effects such as altered perception, mood, and behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MMB are complex and depend on a range of factors such as dose, route of administration, and individual susceptibility. Some of the known effects of MMB include altered perception, mood, and behavior, as well as changes in heart rate, blood pressure, and body temperature.
Advantages and Limitations for Lab Experiments
One of the main advantages of using MMB in lab experiments is its ability to selectively activate CB1 and CB2 receptors, allowing researchers to study the effects of synthetic cannabinoids on these targets in a controlled manner. However, one of the limitations of using MMB is its potential for abuse and addiction, which can make it difficult to control the dose and duration of exposure in lab experiments.
Future Directions
There are several potential future directions for research involving MMB, including investigating its effects on other physiological targets beyond the endocannabinoid system, exploring its potential as a therapeutic agent for various medical conditions, and developing new synthetic cannabinoids based on its structure and properties. Additionally, further research is needed to better understand the long-term effects of MMB exposure and its potential for abuse and addiction.
Scientific Research Applications
MMB has been used extensively in scientific research to investigate the endocannabinoid system and its role in various physiological processes. Specifically, MMB has been used to study the effects of synthetic cannabinoids on CB1 and CB2 receptors, which are the primary targets of endocannabinoids in the body. These studies have shown that MMB can activate these receptors, leading to a range of physiological effects.
properties
IUPAC Name |
4-[methyl(methylsulfonyl)amino]-N-[4-(trifluoromethyl)phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O3S/c1-21(25(2,23)24)14-9-3-11(4-10-14)15(22)20-13-7-5-12(6-8-13)16(17,18)19/h3-10H,1-2H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRNZQFVCZWRVBD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(F)(F)F)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[methyl(methylsulfonyl)amino]-N-[4-(trifluoromethyl)phenyl]benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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